molecular formula C16H10F6N2S B14117587 2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

Cat. No.: B14117587
M. Wt: 376.3 g/mol
InChI Key: QLLDDGFAFROEIH-UHFFFAOYSA-N
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Description

2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is known for its biological activity, and a 3,5-bis(trifluoromethyl)benzyl group, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups may enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-Bis(trifluoromethyl)phenyl)thio)-1H-benzo[d]imidazole
  • 2-((3,5-Difluorobenzyl)thio)-1H-benzo[d]imidazole
  • 2-((3,5-Dimethylbenzyl)thio)-1H-benzo[d]imidazole

Uniqueness

2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H10F6N2S

Molecular Weight

376.3 g/mol

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H10F6N2S/c17-15(18,19)10-5-9(6-11(7-10)16(20,21)22)8-25-14-23-12-3-1-2-4-13(12)24-14/h1-7H,8H2,(H,23,24)

InChI Key

QLLDDGFAFROEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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